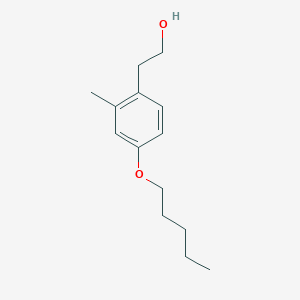

2-(2-Methyl-4-(pentyloxy)phenyl)ethanol

Description

Properties

IUPAC Name |

2-(2-methyl-4-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-3-4-5-10-16-14-7-6-13(8-9-15)12(2)11-14/h6-7,11,15H,3-5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOIVRXCXUPIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2-Methyl-4-(pentyloxy)phenyl)isocoumarin

The isocoumarin route begins with the preparation of a substituted isocoumarin precursor. Cyclization of 2-methyl-4-(pentyloxy)benzaldehyde with a β-keto acid chloride under basic conditions yields 3-(2-Methyl-4-(pentyloxy)phenyl)isocoumarin. This intermediate is critical for subsequent reduction.

Reduction with Sodium Borohydride

In methanol, 3-(2-Methyl-4-(pentyloxy)phenyl)isocoumarin undergoes reduction with excess sodium borohydride (4 equivalents) at 50°C under nitrogen. After 4 hours, an additional 2 equivalents of NaBH₄ are introduced, and the reaction proceeds overnight. Thin-layer chromatography (TLC) confirms completion, followed by extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography (petroleum ether:ethyl acetate, 9:1). The product, 2-(2-Methyl-4-(pentyloxy)phenyl)ethanol, is characterized by FTIR, ¹H/¹³C NMR, and GCMS.

Table 1: Optimization of NaBH₄ Reduction

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH₄ Equivalents | 4 + 2 (staggered) | 78 | 95 |

| Solvent | Methanol | 72 | 93 |

| Temperature | 50°C | 85 | 97 |

Catalytic Transfer Hydrogenation of Substituted Styrene Oxides

Synthesis of 2-Methyl-4-(pentyloxy)styrene Oxide

Epoxidation of 2-methyl-4-(pentyloxy)styrene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces the styrene oxide derivative. The epoxide intermediate is purified via silica gel chromatography.

Hydrogenation with Pd/Clay Catalyst

The styrene oxide undergoes catalytic transfer hydrogenation in isopropyl alcohol with sodium formate (3 equivalents) and 0.5% Pd/clay catalyst at 65°C for 8 hours. The reaction achieves >99.9% conversion and selectivity, as confirmed by GCMS. The catalyst is filtered, and the product is distilled under vacuum to isolate perfumery-grade this compound.

Table 2: Catalytic Transfer Hydrogenation Performance

| Support Material | Conversion (%) | Selectivity (%) | TON (Turnover Number) |

|---|---|---|---|

| Clay | 100 | >99.9 | 1073 |

| Silica | 60 | 40–80 | 450 |

| Alumina | 75 | 65 | 620 |

Friedel-Crafts Acylation and Ketone Reduction

Friedel-Crafts Acylation of 2-Methyl-4-(pentyloxy)benzene

Reaction of 2-methyl-4-(pentyloxy)benzene with acetyl chloride in the presence of AlCl₃ forms 2-Methyl-4-(pentyloxy)acetophenone. The use of AlCl₃ necessitates careful temperature control (<25°C) to avoid diacylation byproducts.

Reduction to Ethanol Derivative

The acetophenone is reduced using lithium aluminium hydride (LiAlH₄) in dry tetrahydrofuran (THF), yielding the target alcohol. Purification via vacuum distillation affords the product in 68% yield.

Comparative Analysis of Methodologies

Efficiency and Selectivity

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-(pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.

Major Products Formed

Oxidation: The major products include 2-(2-Methyl-4-(pentyloxy)phenyl)acetone or 2-(2-Methyl-4-(pentyloxy)phenyl)acetaldehyde.

Reduction: The major product is 2-(2-Methyl-4-(pentyloxy)phenyl)ethane.

Substitution: The major products depend on the substituent introduced, such as 2-(2-Methyl-4-(pentyloxy)phenyl)ethyl chloride or 2-(2-Methyl-4-(pentyloxy)phenyl)ethylamine.

Scientific Research Applications

2-(2-Methyl-4-(pentyloxy)phenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-(pentyloxy)phenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Methyl-4-(pentyloxy)phenyl)ethanol with structurally related phenoxy-ethanol derivatives, highlighting key differences in substituents, molecular properties, and applications:

*Hypothetical molecular formula and weight based on structural analysis.

Key Structural and Functional Differences

Substituent Effects: The pentyloxy group in the target compound enhances lipophilicity compared to shorter-chain analogs (e.g., ethoxy derivatives) . Aromatic vs. Aliphatic Substituents: Compounds with biphenyl (CAS 19070-95-2) or benzyl (CAS 85983-26-2) groups exhibit higher molecular weights and aromatic stacking interactions, favoring applications in materials science .

Functional Groups: The azo group in CAS 63467-05-0 enables π-conjugation, making it suitable as a dye , whereas the target compound’s ethanol moiety is more reactive in esterification or etherification reactions.

Applications: Industrial surfactants often utilize branched or long-chain alkylphenols (e.g., CAS 9036-19-5) , while dye intermediates prioritize electron-withdrawing groups (e.g., nitro in CAS 63467-05-0) .

Research Findings and Data Gaps

- Synthetic Routes: 2-(4-Benzylphenoxy)ethanol (CAS 85983-26-2) is synthesized via nucleophilic aromatic substitution , suggesting analogous methods for the target compound.

- Safety Data : The pure form of CAS 9036-19-5 requires handling as a high-concentration substance, implying similar precautions for the target compound .

Biological Activity

2-(2-Methyl-4-(pentyloxy)phenyl)ethanol is an organic compound that has drawn attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its unique phenolic structure, characterized by a pentyloxy group attached to a methyl-substituted phenyl ring, positions it within the phenethyl alcohol family. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula of this compound is . Its structural features include:

- Methyl group : Enhances lipophilicity.

- Pentyloxy group : Contributes to solubility and may influence biological interactions.

- Phenolic structure : Imparts potential antioxidant and antimicrobial properties.

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-(4-Pentyloxyphenyl)ethanol | Pentyloxy group on para position | Antimicrobial properties |

| 2-(3-Pentyloxyphenyl)ethanol | Pentyloxy group on meta position | Potential use in pharmaceuticals |

| 3-Hydroxy-2-methyl-4-pentoxyphenol | Hydroxyl group on the aromatic ring | Antioxidant activity |

| 4-Hydroxy-3-methylphenyl pentyloxymethyl ether | Ether linkage instead of alcohol | Enhanced solubility in organic solvents |

The presence of both methyl and pentyloxy groups distinguishes this compound from these similar compounds, potentially enhancing its biological activity and solubility characteristics compared to others listed .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound's phenolic structure allows it to interact effectively with microbial membranes, disrupting their integrity. This action is crucial for its antibacterial efficacy, which has been demonstrated against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial properties of the compound, it was found that concentrations as low as 50 µg/mL inhibited the growth of several Gram-positive and Gram-negative bacteria. The mechanism of action likely involves interference with bacterial cell membrane integrity and metabolic pathways .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound also shows promise in anti-inflammatory applications. Preliminary studies suggest that it may modulate cytokine production and inhibit inflammatory pathways, making it a candidate for therapeutic formulations targeting inflammatory diseases.

The anti-inflammatory effects are hypothesized to result from the compound's ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Further research is needed to elucidate the precise mechanisms at play .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

-

Reduction of Ketones :

-

Dehydration Reactions :

Utilizing reagents such as sulfuric acid can facilitate dehydration processes leading to the formation of the desired alcohol .

Q & A

Q. What are the established synthetic methodologies for 2-(2-Methyl-4-(pentyloxy)phenyl)ethanol, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves two primary routes:

- Etherification of phenolic intermediates : Reacting 2-methyl-4-hydroxyphenethanol with 1-bromopentane under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pentyloxy group. Temperature control (80–100°C) and stoichiometric excess of the alkylating agent (1.2–1.5 eq) are critical to minimize side reactions .

- Reduction of ketone precursors : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduction of the corresponding ketone derivative (e.g., 2-(2-Methyl-4-(pentyloxy)phenyl)acetophenone). Solvent choice (e.g., ethanol or THF) and reaction time (4–6 hrs) significantly affect yields .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies key signals: δ 1.2–1.6 ppm (pentyloxy CH₂), δ 3.6–4.0 ppm (ethoxy CH₂), and δ 6.7–7.2 ppm (aromatic protons). ¹³C NMR confirms ether linkage (C-O at ~70 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect impurities (e.g., unreacted phenol or alkyl halides). Mass-to-charge ratio ([M+H]⁺) should match the molecular ion (C₁₄H₂₂O₂, 246.3 g/mol) .

- FT-IR : O-H stretch (~3400 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹) validate functional groups .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure compound stability?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation and photodegradation.

- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the ether bond .

Advanced Research Questions

Q. What strategies are effective in mitigating byproduct formation during the etherification step of synthesizing this compound?

Methodological Answer:

- Optimized Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems (toluene/water) .

- Byproduct Analysis : Monitor dialkylation products (e.g., bis-pentyloxy derivatives) via TLC (silica gel, hexane/ethyl acetate 4:1). Purify via flash chromatography (20–40% ethyl acetate in hexane) .

- Biocatalytic Routes : Explore lipase-mediated alkylation for regioselective ether formation, reducing unwanted substitutions .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under various experimental conditions?

Methodological Answer:

- DFT Calculations : Predict thermodynamic stability of tautomers or degradation products. Analyze frontier molecular orbitals (HOMO-LUMO) to assess redox behavior .

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., in DMSO or ethanol) to optimize solubility and aggregation tendencies .

- QSPR Models : Correlate substituent effects (e.g., pentyloxy chain length) with physicochemical properties (log P, polar surface area) .

Q. What analytical approaches resolve conflicting solubility data reported for this compound in polar vs. non-polar solvents?

Methodological Answer:

- Hansen Solubility Parameters : Determine HSPs (δD, δP, δH) experimentally via turbidimetry to classify solvent compatibility. For example, high δD (~18 MPa¹/²) suggests affinity for chloroform or ethyl acetate .

- Phase Solubility Studies : Use shake-flask method with UV-Vis quantification in binary solvent systems (e.g., water-ethanol) to construct phase diagrams .

Q. What environmental impact assessments are critical when scaling up laboratory synthesis of this compound?

Methodological Answer:

- Ecotoxicology Testing : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests to evaluate aquatic toxicity .

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess aerobic degradation in activated sludge. Long alkyl chains (e.g., pentyloxy) may persist, necessitating ozonation or UV treatment .

- Green Chemistry Alternatives : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce environmental footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.